molecular formula C13H27NOSi B14537176 (4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole CAS No. 62427-12-7

(4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14537176
CAS No.: 62427-12-7
M. Wt: 241.44 g/mol
InChI Key: ILCCDTWVICBPIC-OLZOCXBDSA-N
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Description

(4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hexyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization in the presence of a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The hexyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyls, or aryls.

Scientific Research Applications

(4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of (4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-5-Hexyl-2-methyl-4,5-dihydro-1,3-oxazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    (4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-1,3-oxazole: Similar structure but without the dihydro component, affecting its stability and reactivity.

    (4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical properties and applications.

Uniqueness

(4S,5R)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole is unique due to its combination of hexyl and trimethylsilyl substituents, which confer specific reactivity and stability. This makes it a valuable compound for various research and industrial applications, particularly in the synthesis of complex molecules and materials.

Properties

CAS No.

62427-12-7

Molecular Formula

C13H27NOSi

Molecular Weight

241.44 g/mol

IUPAC Name

[(4S,5R)-5-hexyl-2-methyl-4,5-dihydro-1,3-oxazol-4-yl]-trimethylsilane

InChI

InChI=1S/C13H27NOSi/c1-6-7-8-9-10-12-13(16(3,4)5)14-11(2)15-12/h12-13H,6-10H2,1-5H3/t12-,13+/m1/s1

InChI Key

ILCCDTWVICBPIC-OLZOCXBDSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@@H](N=C(O1)C)[Si](C)(C)C

Canonical SMILES

CCCCCCC1C(N=C(O1)C)[Si](C)(C)C

Origin of Product

United States

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